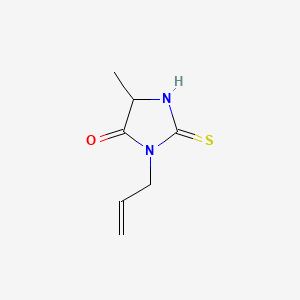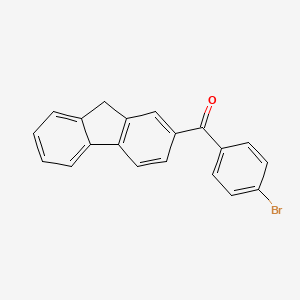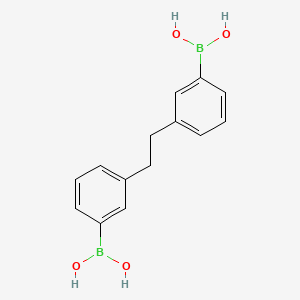
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is an organic compound that features two boronic acid groups attached to a central ethane-1,2-diyl linker, which is further connected to two phenylene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid typically involves the reaction of 1,2-dibromoethane with 3-bromophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated phenylene derivatives.
科学研究应用
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
作用机制
The mechanism of action of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid groups interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
相似化合物的比较
Similar Compounds
(1,2-diphenylethene-1,2-diyl)bis(4,4’-phenylene)-1,1’-diboronic acid: Similar structure but with a diphenylethene core.
3,3’-(Ethane-1,2-diylbis(oxy))bis(3,1-phenylene)diboronic acid: Contains an ethane-1,2-diylbis(oxy) linker instead of a direct ethane-1,2-diyl linker.
Uniqueness
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of selective sensors and catalysts.
属性
CAS 编号 |
173394-25-7 |
|---|---|
分子式 |
C14H16B2O4 |
分子量 |
269.9 g/mol |
IUPAC 名称 |
[3-[2-(3-boronophenyl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H16B2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10,17-20H,7-8H2 |
InChI 键 |
YLELPMBOCXVXEA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CCC2=CC=CC(=C2)B(O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


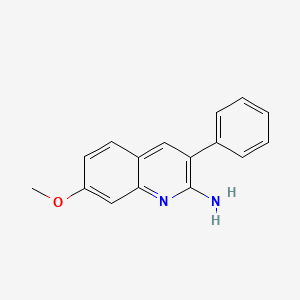
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
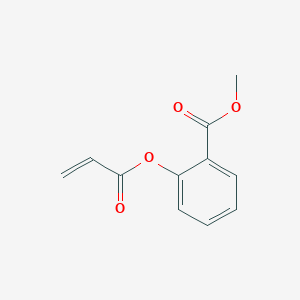
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)
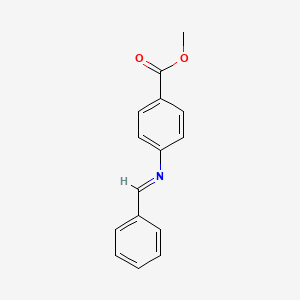
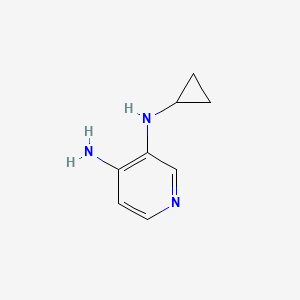
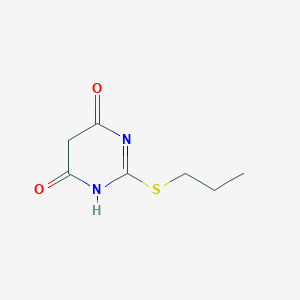
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
